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molecular formula C12H18BrNO2 B8435470 4-(1-Methyl-3-piperidinyl)-1,2-benzenediol hydrobromide CAS No. 62033-46-9

4-(1-Methyl-3-piperidinyl)-1,2-benzenediol hydrobromide

Cat. No. B8435470
M. Wt: 288.18 g/mol
InChI Key: CIYQQTHHPRIPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072685

Procedure details

A mixture of 8 g of the product of Step D in 40 ml of 66% hydrobromic acid was refluxed for an hour and then distilled to dryness under reduced pressure. The residue was dissolved in hot ethanol and the solution was cooled and vacuum filtered to obtain 2.49 g of N-methyl-3-(3',4'-dihydroxyphenyl)-piperidine hydrobromide as crystals melting at 190° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([O:15]C)=[C:11]([O:17]C)[CH:10]=2)[CH2:4]1.[BrH:19]>>[BrH:19].[CH3:2][N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([OH:17])[CH:10]=2)[CH2:4]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl.CN1CC(CCC1)C1=CC(=C(C=C1)OC)OC
Name
Quantity
40 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for an hour
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
FILTRATION
Type
FILTRATION
Details
vacuum filtered

Outcomes

Product
Name
Type
product
Smiles
Br.CN1CC(CCC1)C1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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